1-[(4-Fluorophenyl)methyl]-3-({1-[(2-methylphenyl)methyl]piperidin-4-YL}methyl)urea
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Overview
Description
1-[(4-Fluorophenyl)methyl]-3-({1-[(2-methylphenyl)methyl]piperidin-4-YL}methyl)urea is a complex organic compound that features a fluorophenyl group, a piperidine ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-({1-[(2-methylphenyl)methyl]piperidin-4-YL}methyl)urea typically involves multiple steps. One common approach is the reaction of 4-fluorobenzylamine with 2-methylbenzyl chloride to form an intermediate, which is then reacted with piperidine and isocyanate to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Fluorophenyl)methyl]-3-({1-[(2-methylphenyl)methyl]piperidin-4-YL}methyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-3-({1-[(2-methylphenyl)methyl]piperidin-4-YL}methyl)urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-({1-[(2-methylphenyl)methyl]piperidin-4-YL}methyl)urea involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Chlorophenyl)methyl]-3-({1-[(2-methylphenyl)methyl]piperidin-4-YL}methyl)urea
- 1-[(4-Bromophenyl)methyl]-3-({1-[(2-methylphenyl)methyl]piperidin-4-YL}methyl)urea
- 1-[(4-Methylphenyl)methyl]-3-({1-[(2-methylphenyl)methyl]piperidin-4-YL}methyl)urea
Uniqueness
1-[(4-Fluorophenyl)methyl]-3-({1-[(2-methylphenyl)methyl]piperidin-4-YL}methyl)urea is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its analogs. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[1-[(2-methylphenyl)methyl]piperidin-4-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O/c1-17-4-2-3-5-20(17)16-26-12-10-19(11-13-26)15-25-22(27)24-14-18-6-8-21(23)9-7-18/h2-9,19H,10-16H2,1H3,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWPDERRAVTMEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)CNC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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